N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S3/c1-28(24,25)21-14-8-6-13(7-9-14)15-12-16(17-4-2-10-26-17)22(20-15)19(23)18-5-3-11-27-18/h2-11,16,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDBJYAGZMJPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Therapeutic Applications
-
Antidiabetic Activity
- Research indicates that compounds similar to N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide may inhibit 11β-hydroxysteroid dehydrogenase type 1. This inhibition is crucial for managing metabolic syndrome, which includes conditions like type 2 diabetes and obesity .
- Neuroprotective Effects
- Anticancer Properties
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Utilizing thiophene derivatives as starting materials.
- Sulfonamide Formation : Reaction with methanesulfonic acid or its derivatives to introduce the sulfonamide functional group.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit key enzymes involved in glucose metabolism and cancer cell growth. For instance, docking studies have suggested strong binding affinities to targets such as dihydrofolate reductase, which is pivotal in cancer therapy .
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The thiophene rings and dihydropyrazole core can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This compound may also interfere with cellular pathways involved in cell growth and proliferation, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is unique due to its combination of thiophene rings and a dihydropyrazole core, which imparts distinct chemical and biological properties
Biological Activity
N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, also known by its CAS number 867042-53-3, is a complex organic compound featuring a unique combination of thiophene and pyrazole moieties. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, supported by diverse research findings.
The molecular formula of this compound is CHNOS, with a molecular weight of 493.6 g/mol. The structure incorporates multiple heterocyclic rings, which are known for their significant roles in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance reaction efficiency. Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, confirming the structural integrity of the synthesized compounds .
Antimicrobial Activity
Research has demonstrated that compounds containing thiophene and pyrazole derivatives exhibit notable antimicrobial properties. A study evaluated the antimicrobial activities of synthesized pyrazolyl-thiazole derivatives against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains including Candida albicans. The results indicated significant inhibition zones and low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial efficacy .
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 7a | E. coli | 18 | 25 |
| 7b | Staphylococcus aureus | 20 | 15 |
| 7c | Bacillus subtilis | 22 | 10 |
| 7d | Candida albicans | 15 | 30 |
The dual antimicrobial and antioxidant activities suggest that these derivatives could serve as multifunctional therapeutic agents. The structural features contributing to these activities include substituents that modulate electron density and steric effects, enhancing binding to microbial targets .
Anticancer Activity
In vitro studies have shown that the compound exhibits anti-proliferative activity against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were found to be less than 25 µM for several derivatives, indicating potent anticancer properties .
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6a | HepG-2 | <25 |
| 6b | MCF-7 | <25 |
| 7a | PC-3 | <30 |
| 7b | HCT-116 | <20 |
These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through interactions with cellular signaling pathways. The presence of specific functional groups appears to play a crucial role in determining the biological activity of these compounds .
Computational Studies
Computational studies, including density functional theory (DFT) calculations and molecular docking simulations, have been employed to elucidate the binding interactions of these compounds with biological targets. These studies provide insights into the electronic properties and potential mechanisms of action at a molecular level. For instance, molecular docking results indicated strong π–π stacking interactions with key residues in target proteins, correlating with experimental activity levels .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene and pyrazole precursors. For example:
- Step 1 : Condensation of thiophene-2-carboxylic acid derivatives with hydrazine hydrate to form pyrazoline intermediates .
- Step 2 : Reaction with methanesulfonamide via nucleophilic substitution.
- Optimization : Reflux in xylene with acid catalysts (e.g., p-toluenesulfonic acid) improves yields, as demonstrated in analogous pyrazoline syntheses .
- Key Parameters : Temperature (80–120°C), solvent polarity, and catalyst loading (0.5–5 mol%) significantly affect regioselectivity .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Hydrazine hydrate in dioxane, 80°C | 65–75 | |
| 2 | Methanesulfonyl chloride, DCM, RT | 70–85 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazoline ring and substitution patterns on thiophene. For example, coupling constants (J = 3–5 Hz) distinguish diastereomers in dihydro-pyrazoles .
- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and S=O (~1350 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₆N₃O₃S₂: 398.06) .
Q. What pharmacological activities are associated with pyrazoline-thiophene hybrids?
- Methodological Answer : Pyrazoline-thiophene hybrids exhibit:
- Antitumor Activity : Via inhibition of tubulin polymerization (IC₅₀ = 1–10 µM in MCF-7 cells) .
- Antimicrobial Effects : Thiophene’s electron-rich structure enhances membrane penetration, as seen in analogs with MIC = 8–16 µg/mL against S. aureus .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps < 4 eV suggest high reactivity .
- NBO Analysis : Quantifies hyperconjugation effects (e.g., charge transfer from thiophene’s sulfur lone pairs to pyrazoline’s π-system) .
- Docking Studies : Predict binding affinity to targets like COX-2 (Glide score < −8 kcal/mol) using PyRx or AutoDock .
Q. What strategies resolve contradictions in synthetic yields or spectral data?
- Methodological Answer :
- Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity in vs. 18). Polar aprotic solvents (DMF) may favor SN2 pathways over xylene’s SN1 .
- Spectral Ambiguities : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in diastereomeric mixtures .
- Reproducibility : Adhere to standardized protocols for drying solvents (e.g., molecular sieves) and inert atmospheres (N₂/Ar) .
Q. How does the methanesulfonamide group influence bioactivity and stability?
- Methodological Answer :
- Bioactivity : The -SO₂NH₂ group enhances solubility and H-bonding with enzyme active sites (e.g., COX-2’s Arg120) .
- Metabolic Stability : Sulfonamide derivatives resist CYP450 oxidation better than ester analogs (t₁/₂ > 6 hrs in liver microsomes) .
- Experimental Validation : Compare IC₅₀ values of sulfonamide vs. carboxylate analogs in enzyme assays .
Data Contradiction Analysis
Q. Why do similar synthetic routes produce varying diastereomeric ratios?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., thiophene-2-carbonyl) favor trans-diastereomers due to reduced steric clash (80:20 trans:cis) .
- Solvent Polarity : Polar solvents stabilize transition states for cis-formation (e.g., DMF vs. toluene) .
- Resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers and assign configurations via CD spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
